Superior Reversal of Established ET-1 Vasoconstriction in Perfused Kidney Compared to Selective ETA Antagonist BQ-123
In rat isolated perfused kidney preparations with established ET-1-induced vasoconstriction, PD 145065 demonstrates significantly greater reversal efficacy than the selective ETA antagonist BQ-123 at equimolar concentrations [1]. This superiority is attributed to PD 145065's ability to simultaneously antagonize both ETA and ETB receptors, which both contribute to renal vasoconstriction in this model.
| Evidence Dimension | Reversal of established ET-1-induced perfusion pressure increase |
|---|---|
| Target Compound Data | 56.9 ± 8.8% reversal |
| Comparator Or Baseline | BQ-123: 22.8 ± 8.0% reversal |
| Quantified Difference | 2.5-fold greater reversal (56.9% vs. 22.8%) |
| Conditions | Rat isolated perfused kidney; ET-1 increased perfusion pressure by 138.1 ± 7.6 mmHg; antagonists co-infused at 10⁻⁶ M; n=5 per group |
Why This Matters
For studies requiring pharmacological reversal of pre-established endothelin-mediated vasoconstriction, PD 145065 provides substantially greater efficacy than selective ETA blockade alone, reducing the need for higher concentrations or combination therapies.
- [1] Warner TD, Allcock GH, Vane JR. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and PD 145065. Br J Pharmacol. 1994;112(1):207-213. doi:10.1111/j.1476-5381.1994.tb13053.x View Source
